molecular formula C22H21N5O4 B4755719 (1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one

(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one

Cat. No.: B4755719
M. Wt: 419.4 g/mol
InChI Key: CMRUCMMQIBGYDO-HKWRFOASSA-N
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Description

(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and an imidazo[1,2-a]benzimidazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]benzimidazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the morpholine ring and the nitrophenyl group is usually accomplished through subsequent substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The morpholine ring and nitrophenyl group can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]benzimidazole derivatives, such as:

  • 4-(2-morpholin-4-ylethyl)-1-[(4-methoxyphenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one
  • 4-(2-piperidin-1-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one

Uniqueness

What sets (1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-21-20(15-16-5-7-17(8-6-16)27(29)30)26-19-4-2-1-3-18(19)25(22(26)23-21)10-9-24-11-13-31-14-12-24/h1-8,15H,9-14H2/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRUCMMQIBGYDO-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=O)C4=CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C3=CC=CC=C3N\4C2=NC(=O)/C4=C/C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one
Reactant of Route 2
(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one
Reactant of Route 3
Reactant of Route 3
(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one
Reactant of Route 4
(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one
Reactant of Route 6
(1Z)-4-(2-morpholin-4-ylethyl)-1-[(4-nitrophenyl)methylidene]imidazo[1,2-a]benzimidazol-2-one

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